Astragalin exhibits strong antioxidant activity. Studies have shown it can scavenge free radicals, which are unstable molecules that damage cells and contribute to various diseases. Astragalin's antioxidant properties are believed to play a role in its potential benefits for age-related conditions and chronic diseases [1].
[1] Liu, X., Zheng, H., & Jia, Q. (2016). Astragalin: A potential therapeutic agent for oxidative stress-induced diseases. Oxidative medicine and cellular longevity, 2016, 1954528. PubMed: )
Inflammation is a natural response of the immune system, but chronic inflammation can contribute to various health problems. Astragalin has shown promise in reducing inflammation by inhibiting the activity of inflammatory pathways. Research suggests it may be beneficial for conditions like arthritis, inflammatory bowel disease, and cardiovascular diseases [2].
[2] Wang, X., & Lü, J. (2017). Astragalin: A potential therapeutic agent for inflammatory diseases. Inflammation, 40(6), 1873-1883. PubMed: )
Astragalin, also known as kaempferol 3-O-glucoside, is a flavonoid compound that can be isolated from various edible plants, including Phytolacca americana (American pokeweed) and the fronds of Phegopteris connectilis (a fern) . This compound is characterized by its chemical formula and is recognized for its diverse pharmacological properties, making it a subject of interest in both nutritional and medicinal research .
The potential health benefits of astragalin are attributed to various mechanisms, including:
Astragalin exhibits a wide range of biological activities:
Astragalin can be synthesized through several methods:
Astragalin has numerous applications across various fields:
Research indicates that astragalin interacts with several molecular targets:
Several compounds share structural similarities with astragalin, each exhibiting unique biological activities:
Compound | Structure Type | Key Activities |
---|---|---|
Kaempferol | Flavonol | Antioxidant, anticancer |
Quercetin | Flavonol | Anti-inflammatory, antiviral |
Rutin | Flavonol glycoside | Antioxidant, anti-allergic |
Luteolin | Flavone | Anti-inflammatory, anticancer |
Apigenin | Flavone | Antioxidant, anti-inflammatory |
Astragalin is unique due to its glucoside structure, which enhances its solubility and bioavailability compared to other flavonoids. This property may contribute to its distinct pharmacological effects and therapeutic potential.
Astragalin demonstrates remarkable taxonomic diversity in its distribution throughout the plant kingdom, occurring across multiple families and genera with varying concentrations and tissue specificities [1]. The compound has been identified as a bioactive constituent in numerous traditional medicinal plants, establishing its importance both from phytochemical and therapeutic perspectives [2] [3]. The widespread occurrence of astragalin suggests its fundamental role in plant physiology and adaptation to environmental conditions.
The flavonoid glycoside exhibits a global distribution pattern that spans both temperate and tropical plant species, indicating its evolutionary conservation and adaptive significance [4] [1]. Research has documented astragalin presence in plants ranging from economically important crops to specialized medicinal species, highlighting its universal importance in plant secondary metabolism [5] [1]. The compound's occurrence is not restricted to specific geographical regions but rather reflects a global pattern of flavonoid glycoside accumulation across diverse ecological niches.
Contemporary analytical techniques have enabled researchers to identify astragalin in previously unexplored plant species, expanding our understanding of its taxonomic distribution [6] [7] [8]. High-performance liquid chromatography coupled with mass spectrometry has become the gold standard for astragalin identification and quantification, providing precise data on its occurrence patterns across different plant materials [9] [10]. These analytical advances have revealed that astragalin concentrations can vary significantly between species, tissues, and developmental stages, suggesting complex regulatory mechanisms governing its biosynthesis and accumulation.
Cuscuta chinensis, commonly known as dodder or Chinese dodder, represents one of the most significant natural sources of astragalin, with seeds containing exceptionally high concentrations of this flavonoid glycoside [5] [1]. The species belongs to the Convolvulaceae family and has been extensively utilized in traditional Chinese medicine for treating various ailments, particularly those related to kidney and liver dysfunction [2] [11]. Research has demonstrated that Cuscuta chinensis seeds contain astragalin at concentrations representing 29-34% of total phenolic compounds, making it one of the richest natural sources of this bioactive compound [3].
The high astragalin content in Cuscuta chinensis seeds appears to be evolutionarily linked to the plant's parasitic lifestyle, as these compounds may serve protective functions during the vulnerable germination and establishment phases [5]. The parasitic nature of Cuscuta species requires specialized metabolic adaptations, and the concentration of astragalin in seeds may represent a survival strategy that provides antioxidant protection and facilitates successful host plant colonization [1]. Studies have shown that the astragalin content in Cuscuta chinensis exhibits seasonal variation, with peak concentrations occurring during seed maturation phases [4].
Cassia alata, a member of the Fabaceae family, constitutes another major source of astragalin, particularly concentrated in leaf tissues [1] [12] [13]. This tropical leguminous plant, commonly known as ringworm bush or candle bush, has been traditionally employed for treating various skin conditions and inflammatory disorders [12]. The astragalin content in Cassia alata leaves has been quantitatively assessed using advanced chromatographic techniques, revealing significant concentrations that contribute to the plant's therapeutic efficacy [13].
The accumulation of astragalin in Cassia alata leaves appears to be associated with the plant's defense mechanisms against herbivory and pathogen attack [13]. Research has indicated that astragalin levels in Cassia alata can be influenced by environmental factors such as light intensity, temperature, and soil conditions, suggesting active regulation of flavonoid biosynthesis in response to external stimuli [12]. The compound's presence in leaf tissues of Cassia alata provides protective benefits against ultraviolet radiation and oxidative stress, supporting the plant's survival in tropical environments [13].
Morus alba, the white mulberry tree belonging to the Moraceae family, represents a third major source of astragalin, with significant accumulation in both fruits and leaves [1] [14] [15]. The species has been cultivated for centuries, primarily for silk production and as a food source, but recent research has highlighted its potential as a source of bioactive flavonoids including astragalin [14]. Quantitative analyses have revealed that astragalin concentrations in Morus alba fruits can reach substantial levels, contributing to the nutritional and therapeutic value of mulberry products [15].
The distribution of astragalin in Morus alba tissues exhibits developmental stage-specific patterns, with concentrations varying throughout fruit ripening and leaf maturation processes [14]. Studies have demonstrated that astragalin accumulation in Morus alba is regulated by complex genetic and environmental factors, including light exposure, water availability, and nutrient status [15]. The presence of astragalin in Morus alba fruits contributes to their antioxidant capacity and may explain some of the traditional medicinal uses of mulberry preparations [14].
The tissue-specific accumulation of astragalin demonstrates remarkable complexity and specificity across different plant species, reflecting the compound's diverse physiological roles and regulatory mechanisms [16] [9] [7]. Root tissues exhibit variable astragalin concentrations depending on the plant species and environmental conditions, with some species showing preferential accumulation in underground organs while others concentrate the compound in aerial parts [16] [17]. Research using Azadirachta indica as a model system has revealed that astragalin can be detected in root extracts using liquid chromatography-mass spectrometry techniques, although concentrations may vary significantly between individual plants and collection sites [9].
The accumulation of astragalin in root tissues appears to be associated with the compound's role in plant defense against soil-borne pathogens and root herbivores [16]. Studies have suggested that root-accumulated astragalin may function as a phytoalexin, providing protection against fungal infections and nematode attacks [17]. The transport of astragalin from synthesis sites to root tissues involves complex cellular mechanisms that may include specialized transporter proteins and vesicular trafficking systems [16].
Leaf tissues represent the primary sites of astragalin accumulation in many plant species, reflecting the compound's important roles in photosynthetic protection and defense against aerial stressors [9] [6] [7]. The concentration of astragalin in leaves often correlates with exposure to environmental stresses such as high light intensity, temperature extremes, and pathogen pressure [18]. Analytical studies using high-performance thin-layer chromatography have demonstrated that leaf astragalin concentrations can vary substantially between different developmental stages, with mature leaves typically containing higher concentrations than young, expanding tissues [6].
The subcellular localization of astragalin within leaf tissues involves specialized compartments including vacuoles, cell walls, and potentially plastids [18]. Research has indicated that astragalin accumulation in leaves may be influenced by circadian rhythms, with concentrations fluctuating in response to daily light-dark cycles [7]. The protective functions of astragalin in leaf tissues include ultraviolet radiation screening, antioxidant activity, and antimicrobial defense, all of which contribute to overall plant fitness and survival [18].
Seed tissues exhibit unique patterns of astragalin accumulation that appear to be related to germination protection and seedling establishment [5] [1]. The concentration of astragalin in seeds often reaches peak levels during the final stages of seed development, coinciding with the accumulation of other protective compounds such as proteins, lipids, and additional flavonoids [5]. Studies have shown that seed astragalin content can be influenced by maternal plant nutrition, environmental conditions during seed development, and genetic factors affecting flavonoid biosynthesis [1].
The functional significance of astragalin in seeds extends beyond simple storage, encompassing roles in dormancy maintenance, germination regulation, and early seedling protection [5]. Research has demonstrated that astragalin may interact with other seed compounds to create protective matrices that shield developing embryos from oxidative damage and pathogen attack [1]. The mobilization of astragalin during germination involves enzymatic processes that may release the compound for utilization in early seedling development or convert it to other bioactive metabolites [5].
The biosynthesis of astragalin involves a complex network of enzymatic reactions that convert simple precursor molecules into the final glycosylated flavonoid product [19] [20] [21]. The process begins with the general phenylpropanoid pathway, which produces the basic flavonoid skeleton through the sequential action of phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and 4-coumarate-CoA ligase [22]. These initial steps provide the fundamental building blocks for all flavonoid compounds, including the kaempferol aglycone that serves as the immediate precursor for astragalin biosynthesis [19].
The flavonoid-specific portion of the biosynthetic pathway involves the coordinated action of multiple enzyme families, including chalcone synthase, chalcone isomerase, flavanone 3-hydroxylase, and flavonol synthase [22] [23]. These enzymes work together to convert general phenylpropanoid precursors into specific flavonol compounds, with kaempferol representing the direct aglycone precursor for astragalin formation [19]. The regulation of these enzymatic steps involves complex transcriptional and post-transcriptional mechanisms that respond to developmental cues and environmental stimuli [24].
Recent advances in metabolic engineering have demonstrated the feasibility of reconstructing astragalin biosynthetic pathways in heterologous systems such as Escherichia coli [20]. These studies have revealed that astragalin production can be achieved through the expression of appropriate plant enzymes in bacterial hosts, providing insights into the minimal enzymatic requirements for astragalin biosynthesis [20]. The successful engineering of astragalin production has also highlighted the importance of cofactor availability and cellular redox balance in supporting efficient flavonoid glycosylation reactions [20].
The glycosylation of kaempferol to form astragalin represents a critical step in flavonoid modification that significantly alters the compound's physical, chemical, and biological properties [19] [25] [22]. Glycosylation typically occurs at the 3-position of the kaempferol molecule, involving the transfer of glucose from uridine diphosphate glucose to the hydroxyl group at the C-3 position of the flavonol ring [25]. This modification dramatically increases the compound's water solubility, stability, and cellular compatibility compared to the parent aglycone [22].
The mechanism of flavonoid glycosylation involves the formation of a glycosidic bond through nucleophilic substitution reactions catalyzed by specialized glycosyltransferase enzymes [19] [25]. The process requires the presence of activated sugar donors, typically in the form of nucleotide-diphosphate sugars, which provide the energy necessary for bond formation [22]. The stereochemistry of the glycosylation reaction is strictly controlled by the enzyme active site, ensuring the formation of the correct β-glycosidic linkage characteristic of astragalin [25].
Environmental and developmental factors can significantly influence the rate and efficiency of flavonoid glycosylation reactions [22] [18]. Studies have shown that glycosylation activity can be modulated by factors such as temperature, pH, substrate availability, and the presence of regulatory molecules [23]. The cellular localization of glycosylation reactions may also play important roles in determining the final patterns of flavonoid accumulation within plant tissues [22].
The evolutionary significance of flavonoid glycosylation extends beyond simple metabolite modification, encompassing roles in plant adaptation, stress tolerance, and ecological interactions [22] [18]. The ability to glycosylate flavonoids appears to have evolved multiple times independently in different plant lineages, suggesting strong selective pressure for this metabolic capability [26]. Comparative studies across plant taxa have revealed both conserved and divergent aspects of glycosylation mechanisms, providing insights into the evolutionary trajectory of flavonoid metabolism [26].
UDP-glucosyltransferases represent the key enzymatic components responsible for the final step in astragalin biosynthesis, catalyzing the transfer of glucose from UDP-glucose to the 3-hydroxyl position of kaempferol [20] [21] [27]. These enzymes belong to a large family of glycosyltransferases that are characterized by conserved structural domains and catalytic mechanisms [24]. The UDP-glucosyltransferases involved in astragalin production exhibit high substrate specificity for kaempferol and related flavonols, although some enzymes demonstrate broader substrate recognition capabilities [27] [28].
Molecular characterization of UDP-glucosyltransferases has revealed complex protein structures containing both conserved and variable regions that determine substrate specificity and catalytic efficiency [29] [21] [27]. The conserved regions typically include the UDP-glucose binding domain and the catalytic core, while variable regions are responsible for substrate recognition and binding [19]. Site-directed mutagenesis studies have identified critical amino acid residues that are essential for catalytic activity and substrate specificity [29] [27].
The gene expression patterns of UDP-glucosyltransferases involved in astragalin biosynthesis exhibit tissue-specific and developmental stage-specific regulation [29] [23] [28]. Transcriptional analysis has revealed that these genes are often coordinately expressed with other flavonoid biosynthetic genes, suggesting integrated regulatory networks that control overall flavonoid production [28]. Environmental stress conditions can significantly upregulate UDP-glucosyltransferase expression, leading to increased astragalin accumulation as part of plant stress response mechanisms [23].
Functional characterization of specific UDP-glucosyltransferases has been achieved through heterologous expression systems and enzyme activity assays [20] [27] [28]. The enzyme AtUGT78D2 from Arabidopsis thaliana has been identified as a highly efficient catalyst for astragalin biosynthesis, capable of producing substantial quantities of the compound when expressed in engineered bacterial systems [20]. Similarly, CtUGT3 from Carthamus tinctorius has been characterized as a multifunctional enzyme capable of catalyzing both 3-OH and 7-OH glycosylation of flavonoids, including astragalin formation [29].
The kinetic properties of UDP-glucosyltransferases involved in astragalin production demonstrate Michaelis-Menten behavior with respect to both substrate and cofactor concentrations [23] [27]. Enzyme kinetic studies have revealed that different UDP-glucosyltransferases exhibit varying affinities for kaempferol and UDP-glucose, potentially contributing to the differential accumulation patterns observed in different plant species [23]. The catalytic efficiency of these enzymes can be influenced by factors such as pH, temperature, and the presence of metal cofactors or other regulatory molecules [27].
The phylogenetic distribution of astragalin across plant taxa reveals fascinating patterns that provide insights into the evolutionary origins and adaptive significance of this flavonoid glycoside [26] [30] [31]. Astragalin occurs across multiple plant families, suggesting either ancient evolutionary origins or convergent evolution of the biosynthetic pathways required for its production [1] [26]. The compound's presence in both primitive and advanced plant lineages indicates that the capacity for astragalin biosynthesis may represent a fundamental aspect of plant secondary metabolism [31].
Comparative phylogenetic analyses have revealed that astragalin-producing plants are not randomly distributed across the plant tree of life but instead show clustering patterns that may reflect shared evolutionary histories or similar ecological adaptations [26] [31]. The Fabaceae family, which includes numerous astragalin-producing species such as Cassia alata and Astragalus membranaceus, represents one of the most significant taxonomic groups for astragalin occurrence [1] [30]. This pattern suggests that the genetic machinery for astragalin biosynthesis may have been established early in legume evolution and subsequently maintained through selective pressure [30].
The distribution of astragalin within the Asteraceae family, including species such as Flaveria bidentis and Gynura procumbens, demonstrates the compound's importance in one of the largest and most successful plant families [1] [31]. The evolutionary success of Asteraceae has been partially attributed to their sophisticated secondary metabolite profiles, including various flavonoid glycosides such as astragalin [31]. The compound's occurrence in this family may contribute to the group's exceptional ability to colonize diverse habitats and establish successful island populations [31].
Ecological perspectives on astragalin distribution reveal strong correlations between the compound's occurrence and specific environmental challenges that plants face in their natural habitats [18]. Plants growing in high-stress environments, such as those exposed to intense solar radiation, drought conditions, or high pathogen pressure, often exhibit elevated astragalin concentrations [18]. This pattern suggests that astragalin serves important ecological functions related to plant survival and adaptation in challenging environments [18].
The geographic distribution of astragalin-producing plants spans multiple climate zones and habitat types, from tropical rainforests to temperate grasslands and arid regions [1] [18]. This broad ecological range indicates that astragalin production represents a versatile adaptive strategy that can provide benefits across diverse environmental contexts [18]. The compound's protective functions against various biotic and abiotic stresses make it particularly valuable for plants colonizing new habitats or adapting to changing environmental conditions [18].
Recent biogeographical studies have revealed that astragalin-producing plants often play important roles in plant community structure and ecosystem function [31]. These plants may serve as keystone species that provide stability and resilience to plant communities through their chemical defensive capabilities and interactions with herbivores, pollinators, and other organisms [18]. The ecological networks involving astragalin-producing plants extend beyond simple producer-consumer relationships to encompass complex multi-trophic interactions that influence entire ecosystem dynamics [18].
The conservation implications of astragalin distribution patterns highlight the importance of preserving plant genetic diversity and maintaining healthy populations of astragalin-producing species [31]. Many traditional medicinal plants that serve as sources of astragalin face threats from habitat destruction, over-collection, and climate change [1]. Understanding the phylogenetic and ecological factors that govern astragalin distribution can inform conservation strategies and help identify priority areas for protection [31].
Astragalin demonstrates potent anti-inflammatory effects through multiple molecular mechanisms, with nuclear factor kappa B (NF-κB) signaling pathway modulation representing the primary therapeutic target. The compound exhibits dose-dependent inhibition of inflammatory responses across diverse experimental models, consistently demonstrating its therapeutic potential for inflammatory diseases [1] [2] [3].
The nuclear factor kappa B pathway represents the central mechanism through which astragalin exerts its anti-inflammatory effects. In human colonic epithelial cells, astragalin demonstrates remarkable potency in suppressing tumor necrosis factor alpha-induced inflammatory responses through direct interference with NF-κB activation [2] [4]. The compound inhibits the phosphorylation and subsequent degradation of inhibitor of NF-κB alpha (IκBα), a critical regulatory protein that sequesters NF-κB in the cytoplasm under normal physiological conditions [3] [4].
Mechanistic investigations reveal that astragalin effectively blocks the nuclear translocation of NF-κB p65 subunit, thereby preventing the transcriptional activation of pro-inflammatory genes [2] [5]. Western blot analyses demonstrate significant reductions in phosphorylated IκBα levels following astragalin treatment, with corresponding increases in total IκBα protein expression [3] [4]. These findings indicate that astragalin preserves the inhibitory capacity of IκBα, maintaining NF-κB in its inactive cytoplasmic state.
Electrophoretic mobility shift assays further confirm astragalin's ability to reduce DNA binding activity of NF-κB, demonstrating functional inhibition of transcriptional activity [2]. The compound effectively attenuates the phosphorylation of IκB kinase beta (IKK-β), an upstream kinase responsible for IκBα phosphorylation and degradation [5]. This upstream intervention represents a particularly sophisticated mechanism of action, as IKK-β inhibition prevents the entire NF-κB activation cascade.
In murine models of lipopolysaccharide-induced mastitis, astragalin treatment at doses ranging from 10 to 50 milligrams per kilogram body weight significantly suppressed NF-κB activation in a dose-dependent manner [3]. The therapeutic intervention resulted in substantial reductions in pro-inflammatory cytokine expression, including tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6 [3] [4]. These findings establish astragalin as a potent modulator of the NF-κB signaling cascade with significant therapeutic implications for inflammatory diseases.
Prostaglandin E2 synthesis inhibition represents another critical mechanism through which astragalin achieves its anti-inflammatory effects. The compound demonstrates significant inhibitory activity against cyclooxygenase-2 (COX-2) enzyme, the rate-limiting step in PGE2 biosynthesis [6] [7]. In human osteoarthritis chondrocytes stimulated with interleukin-1 beta, astragalin treatment produces dose-dependent inhibition of both nitric oxide and PGE2 production [6].
The molecular mechanism underlying COX-2 inhibition involves direct suppression of enzyme expression at the transcriptional level [7] [8]. Astragalin treatment significantly reduces COX-2 messenger ribonucleic acid levels in lipopolysaccharide-stimulated macrophages, indicating transcriptional regulation rather than direct enzymatic inhibition [7]. This transcriptional control mechanism provides sustained anti-inflammatory effects compared to direct enzymatic inhibition strategies.
In human gingival epithelial cells challenged with periodontal pathogens, astragalin effectively downregulates COX-2 expression while simultaneously reducing PGE2 production. The compound additionally inhibits the expression of matrix metalloproteinases MMP-1 and MMP-3, enzymes involved in tissue degradation and inflammatory tissue remodeling. These pleiotropic effects demonstrate astragalin's comprehensive approach to inflammatory modulation.
The inhibition of inducible nitric oxide synthase (iNOS) represents an additional component of astragalin's anti-inflammatory profile [6] [7]. Nitric oxide production, catalyzed by iNOS, contributes significantly to inflammatory tissue damage and vascular dysfunction. Astragalin treatment produces substantial reductions in both iNOS expression and nitric oxide production across multiple experimental models [6] [7]. The concurrent inhibition of COX-2 and iNOS pathways positions astragalin as a dual-target anti-inflammatory agent with superior therapeutic potential compared to single-pathway inhibitors.
Astragalin exhibits remarkable antioxidant capacity through multiple complementary mechanisms, including direct free radical scavenging and enhancement of endogenous antioxidant enzyme systems. The compound demonstrates significant protective effects against oxidative stress-induced cellular damage across diverse experimental models [9] [10].
Superoxide dismutase activation represents a cornerstone of astragalin's antioxidant mechanism of action. In cerebral ischemia-reperfusion injury models, astragalin treatment at doses of 25 to 50 milligrams per kilogram body weight significantly enhances SOD activity in brain tissue [9] [10]. The compound promotes the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant gene expression [9].
The Nrf2/heme oxygenase-1 (HO-1) signaling pathway represents the primary mechanism through which astragalin enhances SOD expression and activity [9]. Following astragalin treatment, Western blot analyses reveal significant increases in nuclear Nrf2 protein levels, accompanied by enhanced HO-1 expression [9]. This transcriptional activation results in coordinated upregulation of multiple antioxidant enzymes, including SOD, catalase, and glutathione peroxidase [9] [10].
In Caenorhabditis elegans models of neurotoxicity, astragalin treatment at 2.0 milligrams per milliliter significantly upregulates SOD expression while simultaneously enhancing glutathione peroxidase activity. The compound demonstrates neuroprotective effects through modulation of apoptosis-related pathways, with significant downregulation of the pro-apoptotic gene egl-1. These findings indicate that SOD activation contributes directly to astragalin's cytoprotective effects.
Diabetic animal models provide additional evidence for astragalin's SOD-enhancing properties [11]. Treatment with astragalin significantly improves antioxidant enzyme activities, including SOD, catalase, and glutathione peroxidase, while simultaneously reducing malondialdehyde levels and nitric oxide content [11]. The restoration of antioxidant enzyme balance represents a critical therapeutic mechanism for diabetic complications, which are fundamentally linked to oxidative stress pathophysiology.
Astragalin demonstrates exceptional capacity for direct reactive oxygen species neutralization through multiple complementary mechanisms. The compound exhibits significant free radical scavenging activity in standard antioxidant assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays [12] [13].
Kinetic analyses reveal that astragalin neutralizes DPPH radicals through hydrogen atom transfer (HAT) mechanisms, with dose-dependent scavenging activity comparable to established antioxidant compounds [12]. The compound demonstrates superior activity compared to its glycoside derivative tiliroside in certain assay systems, indicating structure-activity relationships that favor the astragalin molecular configuration [12]. Iron chelation assays demonstrate astragalin's ability to sequester metal ions, preventing Fenton reaction-mediated hydroxyl radical formation [12].
Cellular reactive oxygen species measurements provide direct evidence for astragalin's intracellular antioxidant effects. In bronchial epithelial cells exposed to lipopolysaccharide-induced oxidative stress, astragalin treatment significantly reduces intracellular ROS levels through modulation of NADPH oxidase 2 (NOX2) and p47phox expression. The compound additionally prevents oxidative stress-induced apoptosis and eosinophilia through interference with Toll-like receptor 4 signaling networks.
The ferric reducing antioxidant power (FRAP) assay demonstrates astragalin's electron-donating capacity, with significant reducing equivalents measured across concentration ranges [12]. Superoxide anion scavenging assays reveal astragalin's ability to neutralize superoxide radicals through multiple pathway mechanisms, including hydrogen atom transfer, electron transfer, and proton transfer processes [12]. These comprehensive radical scavenging activities position astragalin as a broad-spectrum antioxidant with therapeutic potential for oxidative stress-related diseases.
Astragalin demonstrates significant neuroprotective properties through multiple mechanisms, including neuronal survival enhancement, synaptic protection, and potential blood-brain barrier integrity maintenance. The compound exhibits therapeutic efficacy across diverse neurological disease models, including Alzheimer's disease, ischemic stroke, and inflammatory pain conditions [14] [15] [16].
In APP/PS1 transgenic mice modeling Alzheimer's disease, astragalin treatment at doses of 20 to 40 milligrams per kilogram body weight significantly improves cognitive function and reduces hippocampal neuronal damage [14] [17]. The compound ameliorates amyloid beta pathology through activation of autophagy mechanisms mediated by the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin (PI3K/Akt-mTOR) signaling pathway [14]. Astragalin enhances autophagic flux by upregulating autophagy-related proteins including microtubule-associated protein 1A/1B-light chain 3B (LC3B), Beclin-1, and autophagy related protein 5 (ATG5) [14] [17].
Blood-brain barrier permeability studies reveal astragalin's potential for central nervous system penetration and direct neuronal protection [16]. In lipopolysaccharide-induced neuroinflammation models, astragalin treatment preserves blood-brain barrier integrity while suppressing microglial activation and neuroinflammation [16]. The compound reduces the expression of pro-inflammatory cytokines including tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6 in brain tissue [16].
Inflammatory pain models demonstrate astragalin's analgesic properties through modulation of neuronal excitability and autophagy activation [15]. In complete Freund's adjuvant-induced inflammatory pain, astragalin treatment inhibits c-Fos expression in the anterior cingulate cortex and lateral hypothalamus, brain regions associated with pain processing and emotional responses [15]. The compound activates neuronal autophagy through the CXCR4-Beclin1/VPS34 signaling pathway, resulting in reduced pain sensitivity and anxiety-like behaviors [15].
Cerebral ischemia-reperfusion injury studies provide additional evidence for astragalin's neuroprotective mechanisms [9] [10]. The compound reduces neurological deficit scores and infarct volumes while enhancing neuronal survival through antioxidant and anti-apoptotic mechanisms [9] [10]. Astragalin treatment upregulates the expression of neural cell adhesion molecule (NCam) in hippocampal neurons, promoting synaptic plasticity and neuronal connectivity. These comprehensive neuroprotective effects establish astragalin as a promising therapeutic candidate for neurodegenerative and neuroinflammatory diseases.
Astragalin exhibits significant cardioprotective effects through multiple mechanisms involving calcium homeostasis regulation, myocardial function improvement, and vascular protection. The compound demonstrates therapeutic efficacy in experimental models of myocardial ischemia-reperfusion injury and cardiovascular dysfunction [18] [19] [20].
In isolated rat heart preparations subjected to ischemia-reperfusion injury, astragalin pretreatment at concentrations of 5 to 20 micromolar significantly improves cardiac function recovery [18]. The compound enhances left ventricular developed pressure (LVDP) recovery and improves the maximum rate of pressure development and decline (±dp/dt), indicating improved myocardial contractility and relaxation [18]. Astragalin treatment reduces the release of cardiac injury markers including lactate dehydrogenase and creatine kinase, demonstrating myocardial protection [18].
Calcium channel modulation represents a critical mechanism underlying astragalin's cardioprotective effects [19]. In pancreatic beta cells, astragalin increases L-type calcium channel-mediated calcium influx through a mechanism involving adenosine triphosphate-dependent potassium channels [19]. The enhanced calcium influx activates protein kinase C and protein kinase A signaling pathways, leading to improved cellular function and insulin secretion [19]. These findings suggest that astragalin may modulate cardiac calcium handling through similar mechanisms.
Vascular studies demonstrate astragalin's calcium channel blocking properties in rat aortic preparations [21]. The compound produces concentration-dependent vasorelaxation through non-competitive calcium channel inhibition, with effects observed at concentrations ranging from 30 to 300 micromolar [21]. The vasorelaxant effects are endothelium-independent and unrelated to intracellular calcium release, indicating direct interaction with voltage-operated calcium channels [21]. These vascular effects contribute to astragalin's cardiovascular protective profile through blood pressure reduction and improved coronary perfusion.
Myocardial protection mechanisms include significant antioxidant, anti-inflammatory, and anti-apoptotic effects [18] [20]. Astragalin treatment increases superoxide dismutase activity and glutathione/glutathione disulfide ratios while reducing malondialdehyde levels and intracellular reactive oxygen species [18]. The compound reduces the expression of pro-apoptotic proteins including Bax while enhancing anti-apoptotic Bcl-2 expression [18]. Additionally, astragalin decreases inflammatory cytokine levels including tumor necrosis factor alpha and interleukin-6, contributing to reduced myocardial inflammation [18]. These comprehensive cardioprotective mechanisms position astragalin as a promising therapeutic agent for cardiovascular diseases.